![molecular formula C9H10O2 B3028971 1,2-Dihydroxyindan CAS No. 4370-02-9](/img/structure/B3028971.png)
1,2-Dihydroxyindan
Overview
Description
Synthesis Analysis
The synthesis of 1,2-dihydroxyindan derivatives and related compounds has been explored in various studies. For instance, the synthesis of kinetically stabilized 1,2-dihydrodisilenes was achieved by introducing bulky aryl groups to protect the Si=Si double bond, which is analogous to the stabilization of carbon-carbon double bonds in organic compounds . Another study presented a convergent synthesis of dihydroindanes, which are structurally related to this compound, using a Ti-mediated cross-coupling method that demonstrates a high level of stereocontrol, indicating the potential for similar approaches in the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been characterized using various analytical techniques. For example, 1,2-dihydroxy-tetramethyldisilane was characterized by IR, NMR, MS, and X-ray structure analysis, revealing that it exists in two different conformations in the crystal form and forms a two-dimensional network via hydrogen bonding . This suggests that this compound could also exhibit interesting conformational properties and hydrogen bonding patterns.
Chemical Reactions Analysis
The reactivity of this compound and its derivatives has been investigated in several contexts. The 1,2-dihydrodisilenes mentioned earlier undergo isomerization upon moderate heating, leading to trihydrodisilanes with an intramolecular hydrogen migration as the rate-determining step . This indicates that this compound derivatives might also undergo similar isomerization or rearrangement reactions under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to this compound have been studied. For instance, 1,2-dihydroxy-tetramethyldisilane is water-soluble and has a high tendency to condense, which could imply that this compound may also possess solubility in polar solvents and a propensity for condensation reactions . Additionally, the synthesis and characterization of 1,2-dihydroxyimino derivatives and their metal complexes suggest that this compound could form complexes with metals and exhibit interesting coordination chemistry .
Scientific Research Applications
Synthesis and Pharmacological Testing
1,2-Dihydroxyindan derivatives have been synthesized and tested for pharmacological applications. For instance, Cannon et al. (1982) studied 4,5-dihydroxy-2-aminoindan and 5,6-dihydroxy-2-aminoindan, which are related to the dopamine system. They found these compounds to exhibit weak binding to calf caudate homogenate, with some displaying emetic effects and potency in blocking stimulation of the cardioaccelerator nerve in dogs and cats (Cannon et al., 1982).
Metal-Catalyzed Diamination Reactions
The 1,2-diamine motif, related to this compound, is significant in many natural products with biological activity and pharmaceutical agents. Cardona and Goti (2009) discussed recent advances in metal-catalyzed diamination reactions, highlighting their potential application in natural product and drug molecule construction (Cardona & Goti, 2009).
Metabolic Pathways and Liver Microsomes
Leibman and Ortiz (1968) demonstrated the oxidation of indene to trans-1,2-dihydroxyindane in liver microsomes, indicating the role of liver enzymes in the metabolism of related compounds (Leibman & Ortiz, 1968).
Computational Methods in Chemistry
Romero et al. (2018) explored the computational determination of pKa values for 1,2-dihydroxybenzenes, which are structurally related to this compound. Their work is significant in understanding the electron-donating or withdrawing effects of various substituents on these compounds (Romero et al., 2018).
Safety and Hazards
Future Directions
While specific future directions for 1,2-Dihydroxyindan were not found in the search results, it’s worth noting that related compounds have found applications in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications .
properties
IUPAC Name |
2,3-dihydro-1H-indene-1,2-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-11H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXXBEOXRPZVCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70963577 | |
Record name | 2,3-Dihydro-1H-indene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70963577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
46447-43-2, 4370-02-9 | |
Record name | 1,2-Indanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046447432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydro-1H-indene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70963577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Dihydroxyindan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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